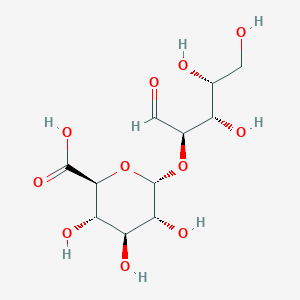

2-O-(Glucopyranosyluronic acid)xylose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Oxidosqualene, also known as squalene oxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, as well as saponins .

準備方法

合成経路と反応条件: 2,3-オキシドスクアレンは、スクアレンの酸化によって合成されます。スクアレンモノオキシゲナーゼ酵素はこの反応を触媒し、スクアレン分子にエポキシド基を導入します。 この酵素的プロセスは非常に特異的であり、穏やかな条件下で行われるため、2,3-オキシドスクアレンを生成するための効率的な方法となっています .

工業生産方法: 工業的な環境では、2,3-オキシドスクアレンの生産にはバイオテクノロジー的手法が用いられます。 例えば、遺伝子組み換え大腸菌株は、必要な酵素を導入し、代謝経路を最適化することで、2,3-オキシドスクアレンを産生するように開発されています . この方法は、高効率で化合物を大量生産することを可能にします。

化学反応の分析

Alkaline Degradation and Peeling Reactions

Under industrial alkaline conditions (18% NaOH, 43°C), GA-2X undergoes deprotonation at C-2 of the reducing xylose unit, leading to epimerization to a lyxo-configured derivative . This reaction is significantly slower compared to unsubstituted xylooligosaccharides due to steric hindrance from the glucuronic acid substituent. Key findings include:

-

Peeling reaction : Sequential removal of xylose units from the reducing end, forming aldonic acid termini.

-

Epimerization : Formation of lyxo-xylose derivatives via keto-enol tautomerism, confirmed by isotopic labeling .

Table 1: Alkaline Degradation Products of GA-2X

| Condition | Major Products | Mechanism | Source |

|---|---|---|---|

| 18% NaOH, 43°C, 48 hr | lyxo-xylose derivatives, aldonic acids | Deprotonation, peeling |

Enzymatic Hydrolysis by α-Glucuronidases

GH115 α-glucuronidases, such as FAgu115A, selectively cleave the α-1,2-glycosidic bond in GA-2X, releasing D-xylose and glucuronic acid . Key catalytic residues (Asp303 and Asp177) facilitate nucleophilic water attack, with a k<sub>cat</sub> of 67 kJ/mol observed for related substrates .

Table 2: Enzymatic Activity on GA-2X

| Enzyme | Optimal pH | Products | Kinetic Parameter (K<sub>m</sub>) | Source |

|---|---|---|---|---|

| FAgu115A (GH115) | 6.0–7.0 | D-xylose, glucuronic acid | 3.7 g/L (beechwood xylan) |

Acid Hydrolysis and Stability

In 0.05 N trifluoroacetic acid, GA-2X undergoes partial hydrolysis at the glycosidic bond, yielding monosaccharides . The presence of the glucuronic acid substituent enhances stability compared to neutral xylooligosaccharides due to electrostatic repulsion between the carboxyl group and protons .

Methylation and Biosynthetic Modifications

In plant cell walls, GA-2X derivatives are substrates for 4-O-methyltransferases (e.g., GXMT1), which catalyze methylation of glucuronic acid at O-4 . This modification reduces hydrogen bonding with cellulose and lignin, impacting cell wall recalcitrance .

Key Reaction:

GA 2X+SAMGXMT1 Co2+4 O Me GA 2X+SAH

Comparative Reactivity in Polysaccharide Contexts

When embedded in xylan backbones, GA-2X units resist alkaline peeling but remain susceptible to endo-xylanases. For example:

科学的研究の応用

Structural Characteristics and Synthesis

2-O-(Glucopyranosyluronic acid)xylose is a xylo-oligosaccharide that consists of xylose units linked with glucuronic acid. Its unique structure allows it to participate in various biochemical processes. Recent studies have focused on the enzymatic synthesis of xylo-oligosaccharides from lignocellulosic biomass, highlighting its potential as a food ingredient and prebiotic compound .

Food Applications

Prebiotic Properties

Xylo-oligosaccharides (XOS), including this compound, are recognized for their prebiotic effects, promoting the growth of beneficial gut bacteria. Research indicates that XOS can be fermented by lactic acid bacteria, leading to the production of short-chain fatty acids (SCFAs), which are associated with numerous health benefits such as improved gut health and immune function .

Incorporation into Food Products

XOS have been incorporated into various food products such as dairy items, baked goods, and beverages. Their ability to enhance the nutritional profile while providing functional benefits makes them attractive for food manufacturers. A study demonstrated that cookies enriched with XOS had improved fiber content without compromising taste .

Biotechnological Applications

Enzymatic Hydrolysis

The enzymatic hydrolysis of xylan-rich biomass to produce XOS has been extensively studied. The use of specific enzymes like endo-1,4-β-xylanases has shown promise in optimizing yields of xylo-oligosaccharides while minimizing the formation of undesirable by-products . This process not only enhances the efficiency of sugar extraction but also supports sustainable practices in biorefineries.

Case Study: Wheat Straw Conversion

A notable case study involved the conversion of wheat straw into fermentable sugars using a combination of alkaline and enzymatic treatments. The results indicated a substantial yield of fermentable sugars, showcasing the potential for utilizing agricultural waste in producing valuable oligosaccharides like this compound .

Pharmaceutical and Cosmetic Applications

Skin Health

Recent research has explored the use of polysaccharides derived from xylan in skin care formulations due to their moisturizing properties and ability to enhance skin barrier function. The incorporation of compounds like this compound into topical formulations has shown potential for improving skin hydration and appearance .

Antioxidant Properties

Studies have indicated that polysaccharides containing glucuronic acid exhibit antioxidant properties, which can protect skin from oxidative stress caused by environmental factors. This has led to their inclusion in various cosmeceutical products aimed at improving skin health .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Science | Prebiotic ingredient in functional foods | Enhances gut health; promotes beneficial bacteria |

| Biotechnology | Sugar extraction from biomass | Sustainable production; high yield |

| Pharmaceutical | Skin care formulations | Moisturizing; improves skin barrier |

| Cosmetic | Antioxidant properties in skincare products | Protects against oxidative stress |

作用機序

2,3-オキシドスクアレンの作用機序には、オキシドスクアレンシクラーゼの基質としての役割が含まれます。これらの酵素は、2,3-オキシドスクアレンの環化を触媒して、さまざまなステロールとトリテルペンを形成します。 分子標的は、オキシドスクアレンシクラーゼの活性部位であり、そこで化合物は環化反応を促進するために立体配座変化を起こします .

類似化合物:

スクアレン: 2,3-オキシドスクアレンの前駆体であり、酸化されて化合物を形成します。

ラノステロール: 2,3-オキシドスクアレンの環化の生成物であり、コレステロールの前駆体として機能します。

シクロアルテノール: 2,3-オキシドスクアレンの環化のもう1つの生成物であり、植物ステロール生合成において重要です.

独自性: 2,3-オキシドスクアレンは、ステロールとトリテルペンの生合成における重要な中間体としての役割によって独特です。 さまざまな複雑な分子を形成するために環化できる能力は、生物学的および工業的コンテキストの両方におけるその重要性を強調しています .

類似化合物との比較

Squalene: The precursor to 2,3-oxidosqualene, which undergoes oxidation to form the compound.

Lanosterol: A product of the cyclization of 2,3-oxidosqualene, serving as a precursor to cholesterol.

Cycloartenol: Another product of the cyclization of 2,3-oxidosqualene, important in plant sterol biosynthesis.

Uniqueness: 2,3-Oxidosqualene is unique due to its role as a key intermediate in the biosynthesis of sterols and triterpenes. Its ability to undergo cyclization to form a wide variety of complex molecules highlights its importance in both biological and industrial contexts .

特性

CAS番号 |

17676-51-6 |

|---|---|

分子式 |

C11H18O11 |

分子量 |

326.25 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |

InChIキー |

CXXAVRBGWUSLRR-MHNDCQGXSA-N |

SMILES |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

異性体SMILES |

C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Key on ui other cas no. |

17676-51-6 |

同義語 |

2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。